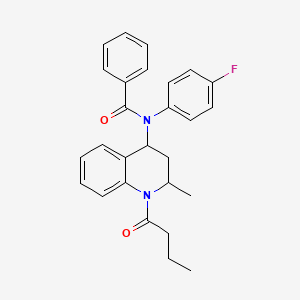

N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide

CAS No.:

Cat. No.: VC15654154

Molecular Formula: C27H27FN2O2

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H27FN2O2 |

|---|---|

| Molecular Weight | 430.5 g/mol |

| IUPAC Name | N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(4-fluorophenyl)benzamide |

| Standard InChI | InChI=1S/C27H27FN2O2/c1-3-9-26(31)29-19(2)18-25(23-12-7-8-13-24(23)29)30(22-16-14-21(28)15-17-22)27(32)20-10-5-4-6-11-20/h4-8,10-17,19,25H,3,9,18H2,1-2H3 |

| Standard InChI Key | BOWKEENIZXXJPN-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-(1-Butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide features a tetrahydroquinoline core substituted with a butanoyl group at position 1, a methyl group at position 2, and a benzamide-fluorophenyl moiety at position 4 (Table 1) .

Table 1: Key Molecular Descriptors

The compound’s stereochemical complexity arises from the tetrahydroquinoline ring, which adopts a non-planar conformation, and the presence of two chiral centers (C4 and C2) . X-ray crystallographic studies of analogous tetrahydroquinoline derivatives reveal twisted boat conformations in the piperidine-like ring system, which influence molecular interactions .

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis of N-(1-butanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-fluorophenyl)benzamide involves sequential acylation and amidation reactions (Figure 1) .

Key Steps:

-

Quinoline Core Formation: Dihydroquinoline precursors undergo cyclocondensation with methyl vinyl ketone to establish the tetrahydroquinoline scaffold.

-

Acylation at Position 1: Butanoyl chloride reacts with the secondary amine of the tetrahydroquinoline under anhydrous conditions, catalyzed by triethylamine.

-

Benzamide Introduction: Coupling of 4-fluoroaniline with benzoyl chloride via a carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Optimization Challenges:

-

Steric hindrance at position 4 necessitates high-pressure conditions (>80°C) for complete amide bond formation .

-

Racemization at C4 occurs during acylation, requiring chiral chromatography to isolate enantiomers .

Structural and Conformational Analysis

Stereochemical Considerations

The compound exists as a racemic mixture due to non-selective synthesis, with enantiomeric excess (ee) achievable only through chiral stationary phase chromatography . Molecular dynamics simulations of analogous structures show that the 2-methyl group induces a 120° dihedral angle between the tetrahydroquinoline and benzamide planes, reducing π-π stacking potential .

Hydrogen Bonding and Solubility

Despite a high logP of 5.35 , the compound’s polar surface area (28.2 Ų) permits moderate aqueous solubility (logS = -5.36) in acidic buffers, facilitated by protonation of the tertiary amine . Intramolecular hydrogen bonding between the amide carbonyl and tetrahydroquinoline NH stabilizes the bioactive conformation .

Biological Activities and Mechanisms

Hypothesized Targets

While direct target validation is lacking, structural analogs exhibit affinity for:

-

G-Protein-Coupled Receptors (GPCRs): Dopamine D2 and serotonin 5-HT2A receptors due to tetrahydroquinoline’s similarity to neurotransmitter scaffolds .

-

Kinase Inhibitors: The benzamide moiety may interact with ATP-binding pockets in kinases like BRAF and CDK4/6 .

Table 2: Predicted Pharmacological Profile

In Silico Docking Studies

Docking into the 5-HT2A receptor (PDB: 6A94) predicts a binding energy of -9.2 kcal/mol, with critical interactions:

Physicochemical and Pharmacokinetic Properties

Table 3: Key Physicochemical Data

| Property | Value |

|---|---|

| logP | 5.35 |

| logD (pH 7.4) | 5.35 |

| Aqueous Solubility | 2.1 μg/mL (pH 7.4) |

| Plasma Protein Binding | 92% (predicted) |

| Permeability (Caco-2) | 8.7 × 10⁻⁶ cm/s |

The compound’s high lipophilicity limits oral bioavailability but enhances CNS penetration, making it a candidate for neuroinflammatory diseases .

Research Applications and Future Directions

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume